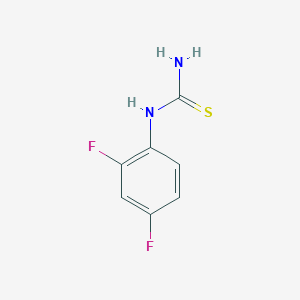

(2,4-Difluorophenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,4-difluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2S/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZSKQFBAGZNSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370162 | |

| Record name | (2,4-Difluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730364 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175277-76-6 | |

| Record name | N-(2,4-Difluorophenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Difluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4-Difluorophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2,4-Difluorophenyl)thiourea synthesis from 2,4-difluoroaniline

An In-depth Technical Guide to the Synthesis of (2,4-Difluorophenyl)thiourea from 2,4-Difluoroaniline

Abstract

This compound is a pivotal structural motif in medicinal chemistry and materials science, frequently incorporated into molecules exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the synthetic routes from 2,4-difluoroaniline to this compound. We delve into two primary synthetic strategies: a direct, one-pot condensation and a two-step approach via a versatile isothiocyanate intermediate. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the critical scientific rationale behind the methodological choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of the this compound Moiety

The thiourea functional group (R¹R²N)(R³R⁴N)C=S is a cornerstone in the design of bioactive molecules. Its derivatives are known to possess a vast spectrum of pharmacological properties, including antibacterial, antifungal, antitubercular, and herbicidal activities.[1][2] The hydrogen bonding capabilities of the N-H protons and the sulfur atom allow thiourea-containing compounds to act as effective ligands for metal ions and as potent anion receptors.

The incorporation of a 2,4-difluorophenyl group into the thiourea scaffold introduces unique electronic properties. The fluorine atoms, being highly electronegative, modulate the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. 2,4-Difluoroaniline is a readily available starting material used in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and anti-cancer agents.[3] Consequently, the synthesis of this compound from this precursor is a fundamentally important transformation for accessing a rich library of potential therapeutic agents and advanced materials.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound from 2,4-difluoroaniline can be approached via two robust and well-documented strategies. The choice between these pathways often depends on the desired scale, available reagents, safety considerations, and the need for the versatile 2,4-difluorophenyl isothiocyanate intermediate for other synthetic purposes.

Pathway A: Direct One-Pot Synthesis

This is the most straightforward approach, involving the direct reaction of 2,4-difluoroaniline with a thiocyanate salt under acidic conditions. The reaction proceeds via the in situ formation of thiocyanic acid (HSCN) from the salt (e.g., potassium or ammonium thiocyanate). The aniline then acts as a nucleophile, attacking the carbon of thiocyanic acid to form the target thiourea.

The primary advantage of this method is its operational simplicity and reduced number of synthetic steps and purification procedures. It is an efficient method for the direct preparation of the title compound.

Pathway B: Two-Step Synthesis via Isothiocyanate Intermediate

This pathway offers greater versatility and is often preferred in broader synthetic campaigns. It involves two distinct stages:

-

Formation of 2,4-Difluorophenyl Isothiocyanate: The aniline is first converted into the corresponding isothiocyanate (R-N=C=S). This intermediate is a highly valuable and reactive building block in its own right, used in the synthesis of various pharmaceuticals and agrochemicals.[4]

-

Conversion to Thiourea: The isolated isothiocyanate is then reacted with a source of ammonia (e.g., aqueous or gaseous ammonia) to yield the final thiourea product.

The conversion of anilines to isothiocyanates is a classic transformation with several established methods. The most common are:

-

Reaction with Thiophosgene (CSCl₂): This is a highly effective but hazardous method.[5][6] Thiophosgene is toxic and moisture-sensitive, requiring stringent safety precautions.[7][8]

-

Reaction with Carbon Disulfide (CS₂): A safer and more common alternative involves reacting the aniline with CS₂ to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate using a desulfurizing agent.[5][9][10] This method avoids the use of highly toxic thiophosgene and has become the standard in many laboratories.

The two-step pathway, while longer, provides access to the stable and versatile 2,4-difluorophenyl isothiocyanate intermediate, which can be stored and used in various other reactions.

Experimental Protocols & Methodologies

Protocol 1: Direct One-Pot Synthesis of 1-(2,4-Difluorophenyl)thiourea

This protocol is adapted from a peer-reviewed synthesis and structural analysis of the target compound.[11] It is a reliable and high-yielding method for direct synthesis.

Reaction Scheme: (Image of 2,4-difluoroaniline reacting with KSCN in HCl/H₂O to form this compound)

Causality of Experimental Design:

-

Acidic Medium (HCl): Concentrated hydrochloric acid is crucial for protonating the potassium thiocyanate, generating thiocyanic acid (HSCN) in situ, which is the active electrophile in the reaction.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic attack of the aniline on the thiocyanic acid and drives the reaction to completion.

-

Stirring Overnight at Room Temperature: Cooling and continued stirring allow for the complete precipitation of the product from the aqueous solution, maximizing the isolated yield.

-

Recrystallization: Using an acetone/toluene mixture for recrystallization is an effective method for purifying the final product, removing any unreacted starting materials or side products.

Step-by-Step Methodology:

-

Reagent Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,4-difluoroaniline (0.84 mL, 8.1 mmol).

-

Addition of Reagents: To the flask, add potassium thiocyanate (1.4 g, 14.2 mmol), deionized water (20 mL), and concentrated hydrochloric acid (1.6 mL).

-

Reaction: Heat the reaction mixture to reflux and maintain for 3 hours. The solution will become homogeneous before a precipitate may start to form.

-

Crystallization: After 3 hours, remove the heat source and allow the mixture to cool to room temperature. Continue stirring the suspension overnight to ensure complete precipitation.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual salts and acid.

-

Drying: Dry the solid product, preferably in a vacuum oven at 50-60 °C.

-

Purification: Recrystallize the crude product from a 1:1 mixture of acetone and toluene by slow evaporation to yield pure 1-(2,4-Difluorophenyl)thiourea as a crystalline solid.

Data Summary Table:

| Parameter | Value | Reference |

| Starting Material | 2,4-Difluoroaniline | N/A |

| Reagents | Potassium Thiocyanate, HCl | [11] |

| Solvent | Water | [11] |

| Reaction Time | 3 hours reflux + overnight stir | [11] |

| Melting Point | 168-170 °C (441-443 K) | [11] |

| Appearance | Crystalline Solid | [11] |

Protocol 2: Two-Step Synthesis via 2,4-Difluorophenyl Isothiocyanate

This protocol outlines the synthesis using the safer and more modern carbon disulfide method.

Workflow Diagram:

Caption: Workflow for the two-step synthesis of this compound.

Step 2a: Synthesis of 2,4-Difluorophenyl Isothiocyanate

This procedure is a general method adapted from established literature for isothiocyanate synthesis from anilines using tosyl chloride as the desulfurizing agent.[12]

Causality of Experimental Design:

-

Carbon Disulfide (CS₂): Acts as the thiocarbonyl source.

-

Triethylamine (Et₃N): A base used to deprotonate the aniline, facilitating the formation of the dithiocarbamate salt intermediate.

-

Tosyl Chloride (TsCl): Serves as an efficient desulfurizing agent, promoting the elimination of the dithiocarbamate to form the stable isothiocyanate.

Step-by-Step Methodology:

-

Reagent Setup: To a solution of 2,4-difluoroaniline (10 mmol) in a suitable solvent like dichloromethane (50 mL), add triethylamine (22 mmol, 2.2 equiv.).

-

Dithiocarbamate Formation: Cool the mixture in an ice bath and slowly add carbon disulfide (12 mmol, 1.2 equiv.). Allow the reaction to stir at room temperature for 2-3 hours.

-

Desulfurization: Re-cool the mixture in an ice bath and add a solution of p-toluenesulfonyl chloride (tosyl chloride, 11 mmol, 1.1 equiv.) in the same solvent dropwise.

-

Reaction Completion: Stir the reaction mixture at room temperature for an additional 2-4 hours, monitoring by TLC until the starting aniline is consumed.

-

Workup: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-difluorophenyl isothiocyanate.

-

Purification: The product can be purified by vacuum distillation.[13]

Step 2b: Synthesis of this compound from Isothiocyanate

-

Reaction Setup: Dissolve the purified 2,4-difluorophenyl isothiocyanate (5 mmol) in a solvent such as ethanol or THF.

-

Ammonia Addition: Add an excess of aqueous ammonia (e.g., 28% solution) dropwise to the stirred solution.

-

Precipitation: The thiourea product will typically precipitate out of the solution upon formation. Stir for 1-2 hours at room temperature.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

-

Drying: Dry the product in a vacuum oven. Recrystallization may be performed if necessary.

Product Characterization

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques:

-

Melting Point: A sharp melting point is indicative of high purity. The literature value is 168-170 °C.[11]

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation. The spectra should show characteristic signals for the aromatic protons and carbons, the N-H protons, the thiocarbonyl carbon, and the fluorine atoms.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (around 1300-1400 cm⁻¹), and C-F stretching.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (C₇H₆F₂N₂S, MW: 188.20 g/mol ).

Safety and Handling

-

2,4-Difluoroaniline: Toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Potassium Thiocyanate/Ammonium Thiocyanate: Harmful if swallowed or inhaled.[14]

-

Hydrochloric Acid: Corrosive. Handle with care.

-

Carbon Disulfide (CS₂): Highly flammable and toxic. All operations should be conducted in a fume hood away from ignition sources.

-

Thiophosgene (if used): Extremely toxic and corrosive. Requires specialized handling procedures and should only be used by experienced personnel with appropriate safety measures in place.[7]

Conclusion

The synthesis of this compound from 2,4-difluoroaniline is a well-established and reliable process. The direct one-pot method offers simplicity and efficiency for the specific synthesis of the title compound. The two-step method, proceeding through the 2,4-difluorophenyl isothiocyanate intermediate, provides greater synthetic flexibility for creating diverse libraries of thiourea derivatives. The choice of method should be guided by the overall research goals, safety infrastructure, and desired scale of the reaction. The protocols and insights provided in this guide are designed to empower researchers to confidently and successfully perform this key chemical transformation.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thiophosgene: - An overview [moltuslab.com]

- 8. chembk.com [chembk.com]

- 9. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 11. 1-(2,4-Difluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isothiocyanate synthesis [organic-chemistry.org]

- 13. 2,4-DIFLUOROPHENYL ISOTHIOCYANATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. Ammonium thiocyanate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to N-(2,4-difluorophenyl)thiourea: Properties, Characterization, and Applications

Introduction

N-(2,4-difluorophenyl)thiourea is an organosulfur compound featuring a difluorophenyl group attached to a thiourea moiety. This substitution imparts unique physicochemical properties, making it a molecule of significant interest in diverse research and development fields. Its structural features, particularly the presence of fluorine atoms and the thiocarbamide group, make it a versatile building block and a pharmacologically relevant scaffold.

This guide provides a comprehensive overview of the physical and chemical properties of N-(2,4-difluorophenyl)thiourea. We will delve into its molecular structure, synthesis, crystallographic data, and spectroscopic profile. Furthermore, this document details its current and potential applications, with a focus on its role as a key intermediate in pharmaceutical and agrochemical development. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.

Molecular Identity and Structure

The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers.

The molecular structure of N-(2,4-difluorophenyl)thiourea consists of a central thiourea core where one of the amino groups is substituted with a 2,4-difluorophenyl ring. The presence of two electronegative fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties and intermolecular interactions.

Caption: 2D Molecular Structure of N-(2,4-difluorophenyl)thiourea.

Table 1: Chemical Identifiers and Computed Properties

| Identifier/Property | Value | Source |

|---|---|---|

| IUPAC Name | (2,4-difluorophenyl)thiourea | [1][2][3] |

| CAS Number | 175277-76-6 | [1][2][3] |

| Molecular Formula | C₇H₆F₂N₂S | [1][2][4] |

| Molecular Weight | 188.20 g/mol | [1][2] |

| InChI Key | DZZSKQFBAGZNSH-UHFFFAOYSA-N | [1][2][3] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Topological Polar Surface Area | 70.1 Ų | [1] |

| Rotatable Bond Count | 1 |[1] |

Synthesis and Purification

The synthesis of N-(2,4-difluorophenyl)thiourea is typically achieved through the reaction of 2,4-difluoroaniline with a thiocyanate salt in an acidic medium. This method is a robust and well-established procedure for generating N-aryl thioureas. The causality behind this choice is the nucleophilic nature of the aniline nitrogen, which attacks the electrophilic carbon of the in situ-generated isothiocyanic acid.

Caption: Experimental workflow for the synthesis of N-(2,4-difluorophenyl)thiourea.

Experimental Protocol

This protocol is adapted from a peer-reviewed synthesis and crystallographic study[4]. It represents a self-validating system where the final melting point serves as a key indicator of purity.

-

Reaction Setup: In a round-bottom flask, combine 2,4-difluoroaniline (0.84 mL, 0.0081 mol), potassium thiocyanate (1.4 g, 0.0142 mol), 20 mL of water, and 1.6 mL of concentrated HCl.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. The elevated temperature is necessary to overcome the activation energy for the reaction between the aniline and the thiocyanate.

-

Precipitation: After the reflux period, cool the mixture to room temperature. The product, being less soluble in the aqueous medium at lower temperatures, will begin to precipitate out.

-

Crystallization: Stir the cooled mixture overnight to ensure complete precipitation and to allow for the formation of a more crystalline, easily filterable solid.

-

Isolation: Collect the precipitated product by vacuum filtration.

-

Washing: Wash the filtered solid with cold water to remove any residual salts (like KCl) and unreacted starting materials.

-

Drying: Dry the purified solid.

-

Recrystallization (Purification): For obtaining high-purity crystals suitable for analysis, recrystallize the crude product from an acetone and toluene (1:1) mixture via slow evaporation. This solvent choice provides a good solubility gradient, dissolving the compound when hot and allowing for well-formed crystals to grow upon slow cooling and solvent evaporation. The final product should have a melting point in the range of 168-170°C (441-443 K)[4].

Physical and Chemical Properties

The physical state and solubility are critical parameters for handling, formulation, and experimental design.

Table 2: Physical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Cream crystals | [] |

| Melting Point | 165 - 168 °C | [2][3] |

| 168 - 170 °C (441 - 443 K) | [4] | |

| Solubility | Water (pH 7.4): >28.2 µg/mL | [1] |

| | Recrystallization Solvents: Acetone, Toluene |[4] |

Spectroscopic and Spectrometric Profile (Anticipated)

Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific spectra for this compound are not publicly available in the search results, an authoritative profile can be predicted based on its functional groups and data from analogous structures.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the thiourea moiety would appear as medium-to-sharp bands in the 3100-3400 cm⁻¹ region[6]. A strong band corresponding to the C=S (thione) stretching vibration is expected around 1220-1230 cm⁻¹[7]. Other key signals would include C-N stretching and aromatic C=C and C-H stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The aromatic protons on the difluorophenyl ring would appear in the downfield region (approx. 7.0-8.0 ppm), exhibiting complex splitting patterns due to both H-H and H-F coupling. The N-H protons of the thiourea group would appear as broad singlets, with chemical shifts highly dependent on solvent and concentration.

-

¹³C-NMR: A key signal would be the thiocarbonyl carbon (C=S), which is expected to resonate significantly downfield, typically in the range of 180-182 ppm[7]. The aromatic carbons would appear between 100-165 ppm, with their chemical shifts and splitting patterns influenced by the attached fluorine atoms (C-F coupling).

-

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z of approximately 188, corresponding to the molecular weight of the compound[1][2]. Fragmentation patterns would likely involve the cleavage of the C-N bond connecting the phenyl ring to the thiourea group.

Crystal Structure and Solid-State Properties

The three-dimensional arrangement of molecules in the solid state dictates many of a material's bulk properties. A single-crystal X-ray diffraction study has provided a detailed view of N-(2,4-difluorophenyl)thiourea's structure[4].

The compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains two independent molecules (A and B) with similar geometries. A key structural feature is the dihedral angle between the planar thiourea moiety and the benzene ring, which is 78.67° in molecule A and 81.71° in molecule B[4]. This twisted conformation is a common feature in N-aryl thioureas.

In the crystal lattice, molecules are linked into two-dimensional networks by intermolecular hydrogen bonds. Specifically, N—H···S hydrogen bonds form between the amine protons of one molecule and the sulfur atom of a neighboring molecule, creating a robust supramolecular assembly[4].

Caption: Intermolecular N-H···S hydrogen bonding in the crystal lattice.

Table 3: Selected Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.4260 |

| b (Å) | 36.908 |

| c (Å) | 6.6821 |

| β (°) | 100.464 |

| Volume (ų) | 1558.4 |

| Z | 8 |

| Calculated Density (Mg m⁻³) | 1.604 |

Data obtained at T = 100 K[4]

Applications in Research and Development

N-(2,4-difluorophenyl)thiourea is not typically an end-product but rather a crucial intermediate and building block in several high-value applications. Its utility stems from the reactivity of the thiourea moiety and the electronic influence of the difluorophenyl group.

-

Pharmaceutical Development: The compound is widely utilized as a key intermediate in the synthesis of various pharmaceuticals[8]. Thiourea derivatives are known to exhibit a broad spectrum of biological activities, and N-(2,4-difluorophenyl)thiourea serves as a precursor for developing novel therapeutic agents, particularly in the fields of oncology and infectious diseases[8][9]. The fluorine substituents can enhance metabolic stability and binding affinity of the final drug molecule.

-

Agrochemical Chemistry: It is used in the formulation of modern agrochemicals, including effective herbicides and fungicides that aid in crop protection[8][9]. The thiourea scaffold is present in several commercial pesticides, and this particular derivative allows for systematic modification to optimize activity and selectivity.

-

Material Science: Researchers are exploring this compound for its potential in creating advanced materials, such as polymers with unique thermal and mechanical properties[8].

-

Biochemical Research: Due to the ability of the thiourea group to coordinate with metal ions, it and its derivatives are used in studies related to enzyme inhibition, helping to elucidate metabolic pathways and disease mechanisms[8].

Safety and Handling

According to aggregated GHS information, N-(2,4-difluorophenyl)thiourea is considered harmful if swallowed and causes skin irritation[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. This compound | C7H6F2N2S | CID 2734207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.ie [fishersci.ie]

- 3. N-(2,4-Difluorophenyl)thiourea, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. 1-(2,4-Difluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. One moment, please... [mjas.analis.com.my]

- 8. hurawalhi.com [hurawalhi.com]

- 9. chemimpex.com [chemimpex.com]

The Architecture of Discovery: A Technical Guide to the Synthesis of Novel Thiourea Compounds

Foreword: The Enduring Potential of the Thiourea Scaffold in Modern Drug Discovery

Thiourea, a molecule of elegant simplicity with its central thiocarbonyl group flanked by two nitrogen atoms, has proven to be a remarkably versatile and enduring scaffold in the landscape of medicinal chemistry and drug discovery.[1] Its structural analogy to urea, with the substitution of a sulfur atom for oxygen, confers a unique set of physicochemical properties that enable potent and selective interactions with a multitude of biological targets.[1][2] The N-H groups of the thiourea moiety serve as excellent hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor, facilitating robust binding to enzymes and receptors.[1] This inherent binding capability has led to the development of thiourea derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of synthetic protocols to provide a foundational understanding of the strategic considerations and mechanistic underpinnings that guide the synthesis of novel thiourea compounds. By elucidating the "why" behind the "how," this guide aims to empower researchers to not only replicate established methods but also to rationally design and execute the synthesis of next-generation therapeutic agents based on this privileged scaffold.

Pillar I: Strategic Approaches to Thiourea Synthesis - A Mechanistic Perspective

The synthesis of thiourea derivatives is a mature field, yet one that continues to evolve with the advent of greener and more efficient methodologies. The choice of synthetic route is a critical decision, dictated by factors such as the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

The Classical Approach: The Nucleophilic Addition of Amines to Isothiocyanates

The most prevalent and straightforward method for the synthesis of unsymmetrical N,N'-disubstituted thioureas involves the nucleophilic addition of a primary or secondary amine to an isothiocyanate.[1][6] This reaction is typically high-yielding and proceeds under mild conditions.

Causality of Experimental Choices: The choice of solvent is often dichloromethane or tert-butanol, which are sufficiently polar to dissolve the reactants but generally do not interfere with the reaction.[6] The reaction is often run at room temperature, as the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate is typically facile.[6] The precipitation of the product from the reaction mixture often simplifies purification, requiring only filtration and washing.[6]

Experimental Protocol: Synthesis of N,N'-diphenylthiourea [6]

-

Reactant Preparation: Dissolve phenyl isothiocyanate (1.0 equivalent) in dichloromethane.

-

Addition: To the stirred solution, add aniline (1.0 equivalent) dropwise at room temperature.

-

Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: The N,N'-diphenylthiourea product will often precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold dichloromethane to remove any unreacted starting materials. Dry the product under vacuum.

-

Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[7]

Caption: Nucleophilic addition of an amine to an isothiocyanate.

Green and Atom-Economical Syntheses

In response to the growing demand for sustainable chemical processes, several alternative methods for thiourea synthesis have been developed that minimize waste and utilize less hazardous reagents.

A green chemistry approach involves the reaction of amines with carbon disulfide, often in an aqueous medium.[1][8] This method is particularly effective for the synthesis of symmetrical N,N'-disubstituted thioureas from primary aliphatic amines.[8] The reaction proceeds through a dithiocarbamate intermediate.[9]

Experimental Protocol: Synthesis of a Symmetrical N,N'-dialkylthiourea [6]

-

Reaction Setup: In a round-bottom flask, add the primary aliphatic amine (2.0 equivalents) to water.

-

Addition: Cool the mixture in an ice bath and add carbon disulfide (1.0 equivalent) dropwise with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring.

-

Product Isolation: The symmetrical thiourea derivative will precipitate from the aqueous solution. Collect the solid by vacuum filtration.

-

Purification: Wash the product with water and dry under vacuum.

Caption: Workflow for aqueous synthesis of symmetrical thioureas.

A convenient one-step synthesis of thioureas can be achieved by the thionation of ureas using Lawesson's reagent.[6][10] This method is advantageous as it utilizes readily available ureas as starting materials.

Causality of Experimental Choices: The reaction is typically carried out in an anhydrous solvent such as THF or toluene under an inert atmosphere to prevent hydrolysis of Lawesson's reagent.[6] Heating is required to drive the thionation reaction to completion.[10]

Experimental Protocol: Synthesis of a Thiourea from Urea [6]

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the urea (2.0 equivalents) in anhydrous THF.

-

Addition: Add Lawesson's reagent (1.0 equivalent) to the solution.

-

Reaction: Heat the reaction mixture to 75°C and stir for approximately 3.5 hours. Monitor the reaction by TLC.

-

Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Modern Synthetic Technologies

Recent advancements in chemical synthesis have introduced enabling technologies that can accelerate reaction times, improve yields, and enhance the green profile of thiourea synthesis.[2]

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times for the synthesis of thioureas from amines and isothiocyanates.[2]

-

Ultrasound-Assisted Synthesis: Sonication can promote the reaction between amines and carbon disulfide in an aqueous medium, often leading to higher yields and shorter reaction times.[2][11]

-

Mechanochemical Synthesis (Ball Milling): This solvent-free method involves the grinding of solid reactants (amine and isothiocyanate) in a ball mill, providing a highly efficient and environmentally friendly route to N,N'-disubstituted thioureas.[11]

Pillar II: Characterization and Data Interpretation - A Self-Validating System

The unambiguous characterization of newly synthesized thiourea compounds is paramount to ensuring their identity and purity. A combination of spectroscopic techniques is employed for this purpose.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of a strong absorption band in the region of 1550-1600 cm⁻¹ is indicative of the C=N bond from the tautomeric form of the thiourea. The N-H stretching vibrations are typically observed in the range of 3100-3400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons attached to the nitrogen atoms of the thiourea moiety typically appear as broad singlets in the downfield region of the spectrum. The chemical shifts of the aromatic or aliphatic protons on the substituents provide crucial information about the structure.[7]

-

¹³C NMR: The thiocarbonyl carbon (C=S) is a key diagnostic signal, typically appearing in the range of 180-190 ppm.[7]

-

-

Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition.[7]

Data Presentation: Comparative Analysis of Synthetic Methods

| Synthetic Method | Starting Materials | Typical Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |

| Amine + Isothiocyanate [6] | Primary/Secondary Amine, Isothiocyanate | Room Temperature, Dichloromethane | >90% | High yield, mild conditions, simple workup. | Isothiocyanates can be expensive or unavailable. |

| Amine + Carbon Disulfide [8] | Primary Aliphatic Amine, Carbon Disulfide | Room Temperature, Water | 80-95% | Green solvent (water), atom-economical. | Primarily for symmetrical thioureas. |

| Urea + Lawesson's Reagent [10] | Urea, Lawesson's Reagent | 75°C, Anhydrous THF | ~62% | Utilizes common starting materials. | Lawesson's reagent is expensive and generates sulfur byproducts.[6] |

| Mechanochemical (Ball Milling) [11] | Amine, Isothiocyanate | Room Temperature, Solvent-free | >95% | Highly efficient, solvent-free, minimal workup. | Requires specialized equipment (ball mill). |

Pillar III: The Role of Thioureas in Drug Discovery - A Look to the Future

The thiourea scaffold is a privileged structure in medicinal chemistry due to its ability to engage in multiple non-covalent interactions with biological targets.[3] This has led to the development of a vast number of thiourea derivatives with potent biological activities.

Anticancer Activity: Many thiourea derivatives have demonstrated significant anticancer properties by inhibiting various enzymes involved in carcinogenesis.[3][12] The substitution pattern on the nitrogen atoms plays a crucial role in determining the potency and selectivity of these compounds.[12] For instance, certain 1-aryl-3-(pyridin-2-yl) substituted thiourea derivatives have shown high antitumor activity against breast cancer cell lines.[3]

Other Biological Activities: Beyond their anticancer potential, thiourea derivatives have been reported to possess a wide array of biological activities, including antibacterial, antifungal, antiviral, and antioxidant properties.[3][9]

Caption: From synthesis to potential therapeutic application.

Conclusion

The synthesis of novel thiourea compounds remains a vibrant and impactful area of research. The diverse array of synthetic methodologies available, from classical approaches to modern, sustainable technologies, provides chemists with a powerful toolkit for accessing a wide range of structurally diverse molecules. A thorough understanding of the underlying reaction mechanisms and the careful application of analytical techniques are essential for the successful discovery and development of new thiourea-based therapeutic agents. As our understanding of the biological roles of various enzymes and receptors deepens, the rational design and synthesis of novel thiourea derivatives will undoubtedly continue to play a pivotal role in the future of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Biological Applications of Thiourea Derivatives: Detailed Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions – Oriental Journal of Chemistry [orientjchem.org]

- 8. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. bibliotekanauki.pl [bibliotekanauki.pl]

- 11. benchchem.com [benchchem.com]

- 12. mjas.analis.com.my [mjas.analis.com.my]

Tautomeric Forms of N,N'-Disubstituted Thioureas: A Comprehensive Technical Guide for Advanced Research

Abstract

This technical guide provides an in-depth exploration of the tautomeric phenomena observed in N,N'-disubstituted thioureas, a class of compounds pivotal to advancements in drug discovery, catalysis, and materials science. Moving beyond a rudimentary overview, this document synthesizes foundational principles with advanced analytical methodologies to offer researchers, scientists, and drug development professionals a comprehensive resource. We will dissect the structural nuances of thione-thiol tautomerism, detail robust experimental and computational protocols for their characterization, and analyze the subtle interplay of electronic and environmental factors that govern the tautomeric equilibrium. This guide is structured to serve as both a theoretical primer and a practical handbook, empowering researchers to confidently navigate the complexities of thiourea chemistry.

The Fundamental Equilibrium: Thione vs. Thiol Tautomerism

N,N'-disubstituted thioureas inherently possess the capacity for prototropic tautomerism, existing in a dynamic equilibrium between the thione and thiol (also referred to as iminothiol) forms. This equilibrium involves the migration of a proton from a nitrogen atom to the sulfur atom, accompanied by a redistribution of π-electrons.

The thione tautomer is characterized by a carbon-sulfur double bond (C=S) and is generally the more stable and predominant form under standard conditions.[1][2] The thiol tautomer, featuring a carbon-nitrogen double bond (C=N) and a sulfhydryl group (S-H), is typically the higher-energy species.[1] The relative stability and interconversion between these forms are of paramount importance as they dictate the molecule's hydrogen bonding capabilities, nucleophilicity, and overall chemical reactivity.

Caption: Thione-Thiol Tautomeric Equilibrium in N,N'-Disubstituted Thioureas.

Structural Elucidation: A Multi-Technique Approach

A definitive characterization of the tautomeric state of N,N'-disubstituted thioureas necessitates a synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation offers a comprehensive understanding.

Vibrational Spectroscopy (FTIR & Raman)

Vibrational spectroscopy is a powerful first-line technique for identifying the predominant tautomer. The thione and thiol forms exhibit distinct vibrational modes.

-

FTIR Spectroscopy: The presence of a strong absorption band corresponding to the C=S stretching vibration is a hallmark of the thione form.[3] Conversely, the appearance of a weak S-H stretching band and a C=N stretching band would indicate the presence of the thiol tautomer.[4]

-

Raman Spectroscopy: This technique is complementary to FTIR and is particularly useful for detecting the C=S bond, which often gives a strong Raman signal.[5][6] It can also be employed to identify the S-H stretching vibration of the thiol form.[7]

| Vibrational Mode | Tautomeric Form | Typical Wavenumber (cm⁻¹) | Intensity | Reference(s) |

| N-H Stretch | Thione | 3100 - 3400 | Strong, Broad | [4] |

| S-H Stretch | Thiol | 2500 - 2600 | Weak | [4] |

| C=N Stretch | Thiol | 1620 - 1680 | Medium | [8] |

| N-H Bend (Thiourea I) | Thione | ~1540 | Medium to Strong | [9] |

| C-N Stretch (Thiourea II) | Thione | ~1280 | Medium | [9] |

| C=S Stretch (Thiourea III) | Thione | 700 - 850, ~1100 | Medium to Strong | [3][9] |

Expert Insight: The C=S stretching vibration can be complex and couple with other modes, leading to multiple bands. Therefore, assignment should be made with caution and preferably supported by computational calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive technique for studying tautomeric equilibria in solution, providing both qualitative and quantitative data.[10][11]

-

¹H NMR: The chemical shifts of the N-H protons in the thione form are typically observed in the range of δ 7.0-10.0 ppm and can be broad due to exchange and quadrupolar coupling with nitrogen.[12][13][14] The appearance of a distinct, sharp signal for an S-H proton (typically δ 3.0-5.0 ppm) would be strong evidence for the thiol tautomer.[15]

-

¹³C NMR: The chemical shift of the thiocarbonyl carbon (C=S) in the thione form is highly characteristic and appears in the downfield region of δ 180-210 ppm.[16][17] In the thiol tautomer, this carbon becomes a C=N carbon, shifting significantly upfield to approximately δ 150-170 ppm.[16]

-

Quantitative Analysis: When the tautomeric interconversion is slow on the NMR timescale, separate signals for each tautomer can be observed. The ratio of the tautomers can be determined by integrating the respective signals.[11][18]

| Nucleus | Tautomeric Form | Functional Group | Typical Chemical Shift (δ, ppm) | Reference(s) |

| ¹H | Thione | N-H | 7.0 - 10.0 | [12][14] |

| ¹H | Thiol | S-H | 3.0 - 5.0 | [15] |

| ¹³C | Thione | C =S | 180 - 210 | [16][17] |

| ¹³C | Thiol | C =N | 150 - 170 | [16] |

UV-Vis Spectroscopy

UV-Vis spectroscopy can also be used to probe the tautomeric equilibrium, as the electronic transitions differ between the two forms. The thione tautomer typically exhibits a characteristic n→π* transition for the C=S group at longer wavelengths (around 300-400 nm), while the thiol form shows π→π* transitions at shorter wavelengths (below 300 nm).[8][19][20]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. For most N,N'-disubstituted thioureas, crystallographic studies have confirmed the predominance of the thione tautomer, often stabilized by extensive intermolecular hydrogen bonding networks.

Factors Influencing the Tautomeric Equilibrium

The position of the thione-thiol equilibrium is not static and can be significantly influenced by a variety of internal and external factors.

Substituent Effects

The electronic nature of the N-substituents (R and R') plays a crucial role. Electron-withdrawing groups tend to increase the acidity of the N-H protons, which can favor the thiol form to a greater extent compared to electron-donating groups. However, in most cases, the thione form remains predominant.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent can have a profound impact on the tautomeric equilibrium.

-

Polar Protic Solvents: Solvents like water and alcohols can form hydrogen bonds with both the N-H and C=S groups of the thione tautomer, generally leading to its stabilization.

-

Polar Aprotic Solvents: Solvents such as DMSO and DMF can also stabilize the thione form through hydrogen bonding with the N-H protons.

-

Nonpolar Solvents: In nonpolar environments, intramolecular hydrogen bonding (if possible) or dimerization can play a more significant role in stabilizing the thione form.

The general trend is that the more polar thione form is favored in more polar solvents.

Caption: Key Factors Influencing the Thione-Thiol Tautomeric Equilibrium.

Experimental & Computational Protocols

Synthesis of N,N'-Diphenylthiourea (Thiocarbanilide)

This protocol describes a common method for the synthesis of a representative N,N'-disubstituted thiourea.

Materials:

-

Aniline

-

Carbon disulfide

-

Ethanol

-

Sodium hydroxide

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve aniline (2.0 equivalents) in ethanol.

-

Slowly add carbon disulfide (1.0 equivalent) to the stirred solution.

-

Heat the reaction mixture to reflux for 2-3 hours. During this time, hydrogen sulfide gas will evolve (ensure proper ventilation in a fume hood).

-

Allow the mixture to cool to room temperature. The product, N,N'-diphenylthiourea, will often precipitate.

-

Collect the crude product by filtration.

-

Recrystallize the solid from hot ethanol to obtain pure N,N'-diphenylthiourea.

-

Characterize the product by melting point, FTIR, and NMR spectroscopy.

NMR Protocol for Tautomeric Ratio Determination

Objective: To quantitatively determine the thione:thiol ratio in solution.

Procedure:

-

Prepare a solution of the N,N'-disubstituted thiourea of a known concentration in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Acquire a high-resolution ¹H NMR spectrum.

-

Identify the distinct signals corresponding to the N-H protons of the thione form and the S-H proton of the thiol form.

-

Carefully integrate these respective signals.

-

Calculate the molar ratio of the tautomers using the following equation:

-

% Thiol = [Area(SH) / (Area(SH) + (Area(NH)/n))] * 100

-

Where 'n' is the number of N-H protons in the thione form.

-

-

-

For more complex systems or overlapping signals, 2D NMR techniques (e.g., HSQC, HMBC) may be necessary for unambiguous signal assignment.

Computational Workflow

Density Functional Theory (DFT) calculations are invaluable for corroborating experimental findings and providing deeper mechanistic insights.

Caption: A Typical DFT Workflow for Analyzing Thiourea Tautomerism.

Implications for Drug Development and Beyond

The tautomeric state of a thiourea derivative is not merely an academic curiosity; it has profound implications for its biological activity. The ability to act as a hydrogen bond donor and acceptor is highly dependent on the predominant tautomer. In drug design, understanding and controlling the tautomeric equilibrium can be key to optimizing ligand-receptor interactions. For instance, the thione form, with its two N-H donors and one C=S acceptor, presents a different binding profile than the thiol form, with one N-H donor, one S-H donor, and one C=N acceptor. This understanding is critical for developing more potent and selective therapeutic agents.

Conclusion

The tautomerism of N,N'-disubstituted thioureas is a multifaceted phenomenon governed by a delicate balance of electronic, steric, and environmental factors. A comprehensive understanding requires a multi-pronged approach, integrating data from a suite of spectroscopic techniques with the predictive power of computational chemistry. This guide has outlined the core principles and provided actionable protocols to empower researchers in this dynamic field. A thorough grasp of thiourea tautomerism is indispensable for the rational design of novel molecules in medicinal chemistry, catalysis, and materials science.

References

- 1. scispace.com [scispace.com]

- 2. Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iosrjournals.org [iosrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Convenient detection of the thiol functional group using H/D isotope sensitive Raman spectroscopy. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. [Study on the arylaminothiourea compounds by IR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]

- 12. scholarship.claremont.edu [scholarship.claremont.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. UV-Vis Spectrum of Thiourea | SIELC Technologies [sielc.com]

Solubility and Stability of (2,4-Difluorophenyl)thiourea: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract

(2,4-Difluorophenyl)thiourea is a molecule of interest within various chemical and pharmaceutical research domains, including agrochemical and medicinal chemistry.[1][2] A comprehensive understanding of its fundamental physicochemical properties—namely solubility and stability—is a prerequisite for its successful development into a viable product. This technical guide provides a robust framework for researchers and scientists to systematically evaluate these critical attributes. It details field-proven experimental protocols for determining aqueous and organic solubility, alongside a comprehensive strategy for conducting forced degradation studies in line with regulatory expectations.[3] The narrative emphasizes the causality behind experimental choices, offering insights grounded in established scientific principles to ensure the generation of reliable and reproducible data. This document serves as a practical manual for characterizing the degradation pathways and intrinsic stability of this compound, thereby facilitating informed decisions in formulation development, analytical method validation, and determination of appropriate storage conditions.

Introduction to this compound

Thiourea derivatives are a versatile class of organic compounds characterized by the N-(C=S)-N fragment.[2] This structural motif imparts a wide range of biological activities, making these compounds valuable scaffolds in drug discovery and agrochemical development.[1][4] this compound, in particular, incorporates a difluorinated phenyl ring, a common substitution pattern used to modulate metabolic stability, binding affinity, and other pharmacokinetic properties.

The journey from a promising lead compound to a market-ready product is contingent upon a thorough characterization of its chemical and physical properties. Solubility directly influences bioavailability and dictates formulation strategy, while stability determines a drug's shelf-life, packaging requirements, and safety profile.[5] Neglecting these foundational studies can lead to significant setbacks in later-stage development. This guide, therefore, presents a detailed roadmap for conducting these essential investigations for this compound.

Physicochemical Properties

A baseline understanding of the molecule's properties is essential before commencing experimental work. Key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 175277-76-6 | [6] |

| Molecular Formula | C₇H₆F₂N₂S | [6] |

| Molecular Weight | 188.20 g/mol | [6] |

| Physical State | White to light yellow powder/crystal | |

| Melting Point | 166.0 to 170.0 °C | |

| Aqueous Solubility | >28.2 µg/mL (at pH 7.4) | [6] |

Solubility Assessment

Solubility is a critical determinant of a drug's absorption and, consequently, its therapeutic efficacy. The following sections outline a protocol for accurately determining the equilibrium solubility of this compound in various relevant media.

Rationale for Solvent Selection

The choice of solvents should be strategic, aiming to cover a range of polarities and pH values relevant to both biopharmaceutical assessment and formulation development.

-

Aqueous Buffers (pH 3.0, 5.0, 7.4, 9.0): These are essential to understand the compound's behavior in different physiological environments (e.g., stomach, intestine) and to assess any pH-dependent solubility.

-

Organic Solvents (Methanol, Ethanol, Acetonitrile, DMSO): Data in these solvents are crucial for developing analytical methods, purification processes, and formulating liquid dosage forms. Studies on the parent compound, thiourea, have utilized similar solvents.[7]

-

Biorelevant Media (e.g., FaSSIF, FeSSIF): For advanced studies, these media simulate fed and fasted intestinal conditions, providing more predictive data for in vivo performance.

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is a gold-standard technique for determining equilibrium solubility. It is robust, reliable, and ensures the system has reached a true thermodynamic equilibrium.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials containing a known volume of the selected solvent or buffer. The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or rotator (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Scientist's Note: A preliminary time-to-equilibrium study is recommended. This involves sampling at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the measured concentration does not change over the final 24 hours.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sampling: Carefully withdraw a precise aliquot from the supernatant.

-

Trustworthiness Check: It is critical to avoid disturbing the solid pellet during sampling. Using a syringe equipped with a solvent-compatible filter (e.g., 0.22 µm PVDF) during withdrawal provides an additional layer of certainty that the sample is free of undissolved solids.

-

-

Dilution: Immediately dilute the aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method. This prevents the compound from precipitating out of the saturated solution upon cooling or solvent evaporation.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

Analytical Quantification: HPLC-UV Method

A reverse-phase HPLC method is typically suitable for quantifying thiourea derivatives.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% formic acid). A typical starting point is 50:50 (v/v).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by a UV scan of the compound (a wavelength of maximum absorbance, e.g., ~254 nm, is common).

-

Calibration: Prepare a standard curve using at least five concentrations of this compound of known concentration to ensure linearity and accuracy.

Stability Profile and Forced Degradation Studies

Forced degradation (or stress testing) is the deliberate degradation of a drug substance under conditions more severe than accelerated stability testing.[3] These studies are mandated by regulatory bodies like the ICH to identify likely degradation products, establish degradation pathways, and validate that the chosen analytical methods are "stability-indicating."[5][8]

Overall Workflow for Forced Degradation

The process follows a systematic path from stress application to the characterization of the resulting sample. The goal is to achieve a target degradation of 5-20%.[9] Excessive degradation can produce secondary and tertiary degradants that complicate the analysis of primary degradation pathways.

Caption: General workflow for forced degradation studies.

Protocols for Stress Conditions

For each condition, a control sample (un-stressed) should be analyzed alongside the stressed samples.

3.2.1 Hydrolytic Degradation

-

Protocol:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl and another in 0.1 M NaOH.[9]

-

Incubate the solutions in a water bath at an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

-

Immediately neutralize the aliquots (base for the acidic sample, acid for the basic sample) to halt the degradation reaction.

-

Dilute to a suitable concentration and analyze by HPLC.

-

-

Rationale: This study simulates the effect of exposure to acidic or alkaline environments. Thiourea itself is generally stable between pH 1.5 and 8, but degradation can occur at the extremes.[10]

3.2.2 Oxidative Degradation

-

Protocol:

-

Prepare a solution of the compound (1 mg/mL) and treat it with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time points and analyze by HPLC.

-

-

Rationale: The sulfur atom in the thiourea moiety is susceptible to oxidation, which can be a primary degradation pathway.[11] This study mimics potential exposure to atmospheric oxygen or residual oxidizing agents.

3.2.3 Thermal Degradation (Thermolysis)

-

Protocol:

-

Solid State: Place a known amount of the solid compound in a vial and store it in a temperature-controlled oven (e.g., 80°C). At each time point, dissolve a portion of the solid for analysis.

-

Solution State: Prepare a solution of the compound in a neutral solvent (e.g., water or 50:50 acetonitrile:water) and incubate in an oven at a lower temperature (e.g., 60°C).

-

Analyze samples at specified time points.

-

-

Rationale: This evaluates the intrinsic stability of the molecule at elevated temperatures, which can occur during manufacturing (e.g., drying) or improper storage. Thermal decomposition of thioureas can yield products like ammonia and carbon disulfide.[11][12]

3.2.4 Photolytic Degradation

-

Protocol:

-

Expose the compound, both in the solid state and in a suitable solvent, to a light source that meets ICH Q1B guidelines. This requires a combined output of visible and UV light (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[9]

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analyze the samples after the exposure period.

-

-

Rationale: Many drug molecules are light-sensitive. Photodegradation can lead to complex reactions and the formation of unique degradants not seen under other stress conditions.[13] This study is critical for determining packaging requirements (e.g., amber vials, opaque containers).

Potential Degradation Pathways

Based on the known chemistry of thiourea and its derivatives, several degradation pathways can be hypothesized for this compound. The stability-indicating method developed will be used to separate and identify the products formed.

Caption: Hypothetical degradation pathways for this compound.

Recommended Storage and Handling

Based on the general instability of thiourea compounds, the following storage and handling procedures are recommended to maintain the integrity of this compound:

-

Temperature: Store in a cool, controlled environment, preferably below 30°C.[14]

-

Light: Protect from light by using amber or opaque containers and storing in a dark place.[14]

-

Atmosphere: Due to sensitivity to oxidation and moisture, store in a tightly sealed container. For long-term storage of high-purity material, consider purging the container with an inert gas like nitrogen or argon before sealing.[14]

-

Humidity: Keep in a low-humidity environment. For highly hygroscopic batches, storage in a desiccator may be necessary.[14]

Conclusion

The systematic study of solubility and stability is a non-negotiable cornerstone of chemical and pharmaceutical development. This guide provides a comprehensive and scientifically grounded framework for the characterization of this compound. By implementing these detailed protocols for solubility assessment and forced degradation, researchers can generate the high-quality data necessary to develop robust formulations, establish validated stability-indicating analytical methods, and define appropriate storage conditions. This foundational knowledge is critical to mitigating risks, meeting regulatory requirements, and ultimately advancing the compound through the development pipeline.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. This compound | C7H6F2N2S | CID 2734207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijrpp.com [ijrpp.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. rmiq.org [rmiq.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. UV photolysis of thiourea and its N-methylated derivative in cryogenic matrices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using (2,4-Difluorophenyl)thiourea

Introduction: The Strategic Importance of (2,4-Difluorophenyl)thiourea in Heterocyclic Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique structures enabling a vast array of biological activities and physical properties.[1][2][3][4] Within the diverse toolbox of organic synthesis, N-arylthioureas serve as exceptionally versatile synthons for constructing these crucial scaffolds.[5][6][7] this compound, in particular, has emerged as a valuable precursor. The presence of two electron-withdrawing fluorine atoms on the phenyl ring significantly modulates the electronic properties of the molecule, influencing the reactivity of the thiourea moiety and often enhancing the biological efficacy of the resulting heterocyclic products.[8][9][10] The fluorinated phenyl group is a well-known pharmacophore that can improve metabolic stability and binding affinity.[2][11]

This guide provides detailed protocols and mechanistic insights for the synthesis of prominent classes of heterocyclic compounds—thiazoles, benzothiazoles, and 1,2,4-triazoles—utilizing this compound as a key starting material. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles that ensure successful and reproducible outcomes.

Core Synthetic Pathways and Mechanistic Rationale

The synthetic utility of this compound stems from the nucleophilicity of its sulfur and nitrogen atoms, which can engage in a variety of cyclization reactions. The general workflow involves the reaction of the thiourea with a suitable bifunctional electrophile, leading to intramolecular condensation and the formation of the heterocyclic ring.

References

- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]

- 6. Thioureas - Wikipedia [en.wikipedia.org]

- 7. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Research Chemical [benchchem.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

(2,4-Difluorophenyl)thiourea Derivatives as Versatile Enzyme Inhibitors: Application Notes and Protocols

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis and evaluation of (2,4-difluorophenyl)thiourea derivatives as potential enzyme inhibitors. This class of compounds has garnered significant attention due to its diverse biological activities, including the inhibition of clinically relevant enzymes.[1][2] The strategic incorporation of the 2,4-difluorophenyl motif can enhance metabolic stability and binding affinity through favorable interactions with enzyme active sites.[3]

This document will delve into the synthetic methodology for creating these derivatives and provide robust, step-by-step protocols for assessing their inhibitory potential against two key enzyme classes: ureases and carbonic anhydrases. The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot these methods effectively.

Section 1: Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is a straightforward process, typically involving the reaction of a corresponding isothiocyanate with an amine or vice versa. The following protocol details a common and reliable method for the synthesis of the parent compound, which can be adapted for the creation of a diverse library of derivatives.

Protocol 1: Synthesis of 1-(2,4-Difluorophenyl)thiourea

This protocol outlines the synthesis of 1-(2,4-difluorophenyl)thiourea from 2,4-difluoroaniline.

Principle: The synthesis proceeds via the reaction of 2,4-difluoroaniline with potassium thiocyanate in the presence of hydrochloric acid. This in situ generation of isothiocyanic acid, which then reacts with the amine, is a classic method for thiourea formation.[4]

Materials:

-

2,4-Difluoroaniline

-

Potassium thiocyanate (KSCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Acetone

-

Toluene

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stirrer bar

-

Buchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure:

-

In a 100 mL round-bottom flask, combine 2,4-difluoroaniline (0.84 mL, 0.0081 mol), potassium thiocyanate (1.4 g, 0.0142 mol), and 20 mL of distilled water.[4]

-

With continuous stirring, slowly add 1.6 mL of concentrated HCl to the mixture.[4]

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 3 hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After 3 hours, remove the heat source and allow the reaction mixture to cool to room temperature.

-

Continue stirring the mixture overnight at room temperature to ensure complete precipitation of the product.[4]

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid product thoroughly with cold distilled water to remove any unreacted salts.[4]

-

Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

For purification, recrystallize the dried product from a 1:1 mixture of acetone and toluene.[4] Dissolve the crude solid in a minimal amount of the hot solvent mixture and allow it to cool slowly to form crystals.

-

Filter the purified crystals, wash with a small amount of cold solvent, and dry completely.

-

Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure.

Causality and Insights:

-

The use of HCl is crucial as it protonates the thiocyanate ion, facilitating the formation of isothiocyanic acid, the reactive species.

-

Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Overnight stirring at room temperature maximizes the yield by allowing for slow and complete precipitation.

-

Recrystallization is a critical step to remove impurities, ensuring the purity of the compound for subsequent biological assays.

Caption: General workflow for the synthesis of 1-(2,4-difluorophenyl)thiourea.

Section 2: Enzyme Inhibition Assays

This section provides detailed protocols for evaluating the inhibitory activity of this compound derivatives against urease and carbonic anhydrase.

Protocol 2: In Vitro Urease Inhibition Assay

Urease is a key enzyme in the pathogenesis of infections caused by bacteria like Helicobacter pylori.[5][6] This protocol utilizes a colorimetric method to quantify urease activity.

Principle: The assay measures the amount of ammonia produced from the enzymatic hydrolysis of urea. The ammonia is quantified using the Berthelot (indophenol) method, where it reacts with a phenol-hypochlorite solution to form a blue-green indophenol compound, which can be measured spectrophotometrically.[7][8] The intensity of the color is directly proportional to the ammonia concentration.[7][8]

Materials:

-

Jack bean urease (e.g., Sigma-Aldrich)

-

Urea

-

Phosphate buffer (e.g., 100 mM, pH 6.8)

-

Phenol reagent (e.g., 5% w/v phenol and 0.025% w/v sodium nitroprusside)

-

Alkali reagent (e.g., 2.5% w/v sodium hydroxide and 0.21% w/v sodium hypochlorite)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Standard inhibitor (e.g., Thiourea)

-

96-well microplate

-

Microplate reader

-

Incubator

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of urease in phosphate buffer.

-

Prepare a stock solution of urea in phosphate buffer.

-

Prepare working solutions of test compounds and the standard inhibitor at various concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add 25 µL of different concentrations of the test compounds to the sample wells.

-

For the negative control (100% enzyme activity), add 25 µL of the solvent used to dissolve the test compounds.[7]

-

For the positive control, add 25 µL of the standard inhibitor solution.

-

-

Enzyme Addition and Pre-incubation:

-

Reaction Initiation:

-

Color Development and Measurement:

-

Stop the reaction and initiate color development by adding 80 µL of the phenol reagent followed by 40 µL of the alkali reagent to each well.[10]

-

Incubate the plate at 37°C for 30 minutes, protected from light, to allow for color development.[10]

-

Measure the absorbance at a wavelength between 625 and 670 nm using a microplate reader.[7][8]

-

-

Data Analysis:

-

Calculate the percentage of urease inhibition using the following formula:[7] % Inhibition = [1 - (ODtest well / ODcontrol)] x 100

-

Plot the percentage inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Causality and Insights:

-

Pre-incubation of the enzyme with the inhibitor allows for the establishment of binding equilibrium before the substrate is introduced.

-

The Berthelot reaction is highly sensitive and specific for ammonia, providing a reliable readout of enzyme activity.

-

Including both positive and negative controls is essential for validating the assay and ensuring that the observed inhibition is due to the test compound.

Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay

Carbonic anhydrases (CAs) are involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and cancer.[8][11] This protocol is based on the esterase activity of CA.

Principle: The assay measures the ability of CA to hydrolyze a colorless substrate, p-nitrophenyl acetate (p-NPA), to a yellow-colored product, p-nitrophenol (p-NP).[8][11] The rate of p-NP formation is monitored spectrophotometrically by the increase in absorbance at 400-405 nm.[8] An inhibitor will decrease the rate of this reaction.

Materials:

-

Human or bovine carbonic anhydrase (e.g., Sigma-Aldrich)

-

p-Nitrophenyl acetate (p-NPA)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

Test compounds (dissolved in DMSO or acetonitrile)

-

Standard inhibitor (e.g., Acetazolamide)

-

96-well microplate (clear, flat-bottom)

-

Microplate reader capable of kinetic measurements

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of CA in cold Tris-HCl buffer.

-

Prepare a fresh stock solution of p-NPA in acetonitrile or DMSO.[8]

-

Prepare working solutions of test compounds and the standard inhibitor at various concentrations.

-

-

Assay Setup in a 96-well Plate:

-